N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), which are crucial for gene expression regulation . The interaction with HDACs suggests that this compound may influence chromatin remodeling and gene transcription.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as HDACs, inhibiting their activity . This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways may contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate signaling pathways and cellular metabolism.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-hydroxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)10(13)11-7-2-3-8-9(4-7)15-5-14-8/h2-4,6,12H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDJBOLQRCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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